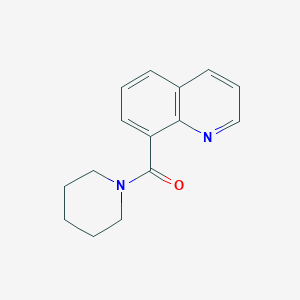

Piperidin-1-yl(quinolin-8-yl)methanone

Description

Properties

IUPAC Name |

piperidin-1-yl(quinolin-8-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15(17-10-2-1-3-11-17)13-8-4-6-12-7-5-9-16-14(12)13/h4-9H,1-3,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSZRMYGSDXDHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

Piperidin-1-yl(quinolin-8-yl)methanone and its derivatives exhibit a range of biological activities, making them valuable in drug development. Key areas of interest include:

- Anticancer Activity : Compounds with quinoline and piperidine moieties have shown promising anticancer properties. For instance, quinoline derivatives have been reported to possess cytotoxic effects against various cancer cell lines, including MIA PaCa-2 (pancreatic cancer) and other solid tumors . The structural modifications in the piperidine ring can enhance the potency and selectivity of these compounds.

- Antimicrobial Properties : The combination of quinoline and piperidine structures has been linked to antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of pathogens like Candida albicans and Aspergillus niger, which are significant in clinical settings due to their resistance to conventional treatments .

- Neuropharmacological Effects : Piperidine derivatives have been studied for their potential in treating neurological disorders. Their interaction with orexin receptors suggests applications in managing conditions like sleep disorders and obesity . This receptor modulation can lead to therapeutic strategies for various neurodegenerative diseases.

Synthesis Techniques

The synthesis of this compound can be achieved through various methodologies, emphasizing efficiency and yield:

- Microwave-Assisted Synthesis : This method has been highlighted for its ability to produce high yields of quinoline derivatives quickly. The incorporation of microwave technology allows for rapid heating and improved reaction conditions, leading to enhanced product quality .

- Conventional Synthetic Routes : Traditional methods still play a role, but they often result in lower yields compared to microwave-assisted techniques. These methods involve multi-step reactions that can include the formation of thiosemicarbazones and other intermediates .

Case Studies and Research Findings

Several studies illustrate the practical applications of this compound:

Case Study 1: Anticancer Research

A study investigated the effects of various quinoline-piperidine derivatives on MIA PaCa-2 cells. The results indicated that specific substitutions on the piperidine ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values in the low nanomolar range .

Case Study 2: Antimicrobial Activity

Research focused on the antifungal properties of quinoline-based compounds revealed that certain derivatives exhibited effective inhibition against Candida species. The study emphasized the importance of structural diversity in enhancing antifungal activity, showcasing how modifications to the piperidine framework can lead to improved efficacy against resistant strains .

Chemical Reactions Analysis

Key Reaction Pathways

These steps highlight the compound’s versatility in generating analogs through nucleophilic substitutions and condensation reactions.

Functional Group Transformations

The quinoline and piperidine moieties undergo distinct transformations:

Quinoline Modifications

-

Electrophilic Substitution : The quinoline ring participates in nitration and sulfonation at positions activated by the methanone bridge (e.g., C-5 or C-7) under acidic conditions .

-

Mannich Reactions : Introduction of amine side chains via Mannich bases enhances bioactivity, as demonstrated in 8-hydroxyquinoline analogs .

Piperidine Modifications

-

Reductive Alkylation : Piperidine’s secondary amine reacts with aldehydes/ketones under reductive conditions (e.g., NaBH₃CN) to form tertiary amines .

-

Sulfonylation : Reacts with sulfonyl chlorides (e.g., 4-fluorophenylsulfonyl chloride) to yield sulfonamide derivatives with improved lipophilicity.

Mechanistic Insights

-

Amide Coupling : HATU-mediated activation of carboxylic acids ensures efficient piperidine-quinoline conjugation .

-

Reductive Amination : Sodium triacetoxyborohydride selectively reduces imine intermediates without affecting ester groups .

-

Mannich Base Formation : Enhances MDR-selective toxicity by introducing methylene-bridged amine residues .

Comparative Reactivity Table

| Reaction Type | Quinoline Site | Piperidine Site | Yield (%) | Conditions |

|---|---|---|---|---|

| Nitration | C-5 | N/A | 65–78 | HNO₃, H₂SO₄, 0°C |

| Sulfonylation | N/A | N-H (secondary amine) | 82–90 | R-SO₂Cl, Et₃N, CH₂Cl₂, RT |

| Reductive Amination | N/A | C=O (ketone) | 70–85 | NaBH(OAc)₃, 1,2-DCE, RT |

| Mannich Reaction | C-8 (OH) | N/A | 55–68 | Formaldehyde, amine, HCl, Δ |

Comparison with Similar Compounds

Research Findings and Implications

- Biological Relevance: Quinoline-piperidine hybrids are privileged scaffolds in drug discovery. For example, 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one () demonstrates how such structures enable diverse molecular interactions .

- Spectroscopic Signatures: The ¹H NMR of phenyl(piperidin-1-yl)methanone (δ 7.39 ppm for aromatic protons) provides a benchmark for characterizing the target compound’s aryl signals .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Piperidin-1-yl(quinolin-8-yl)methanone, and how can reaction yields be improved?

- Methodological Answer : A common approach involves coupling quinolin-8-yl intermediates with piperidine derivatives via amidation or ketone formation. For example, Procedure B in Org. Biomol. Chem. (2017) employs reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane under basic conditions (e.g., DIPEA) to form methanone linkages . Yield optimization requires stoichiometric control (e.g., 4.0 equivalents of phenol derivatives) and purification via silica gel chromatography (hexanes/EtOAc gradients). Typical yields range from 33% to 95%, depending on steric and electronic factors .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds (e.g., CAS 89409-15-4), which recommend:

- Storage : Under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation.

- Handling : Use fume hoods, nitrile gloves, and PPE to avoid inhalation or dermal contact. In case of exposure, consult a physician immediately and provide the SDS for reference .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) or LC-MS.

- Structural Confirmation :

- ¹H/¹³C NMR to verify piperidine and quinoline ring geometries.

- IR Spectroscopy for ketone C=O stretch (~1650–1750 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) for molecular formula validation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is critical. For example, SHELXTL (Bruker AXS) refines torsional angles and hydrogen-bonding networks, even with twinned or high-resolution data. Challenges include resolving disorder in the piperidine ring; iterative refinement with restraints (e.g., DFIX) improves accuracy .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. computational predictions)?

- Methodological Answer :

- Step 1 : Re-examine experimental conditions (e.g., solvent polarity, temperature) that may affect chemical shifts.

- Step 2 : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with empirical data.

- Step 3 : If discrepancies persist, consider dynamic effects (e.g., rotational barriers in the piperidine ring) using variable-temperature NMR .

Q. What strategies are effective in evaluating the compound’s biological activity while minimizing off-target effects?

- Methodological Answer :

- In Vitro Assays : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement.

- Control Experiments : Include structurally analogous but inactive compounds (e.g., piperidine derivatives lacking the quinoline moiety) to isolate mechanism-specific effects .

- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to rule out rapid degradation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.